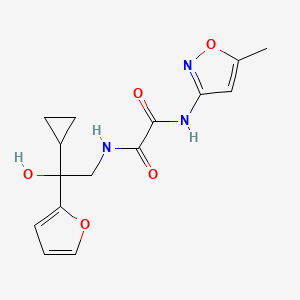

N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

CAS No.: 1396794-81-2

Cat. No.: VC4348122

Molecular Formula: C15H17N3O5

Molecular Weight: 319.317

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396794-81-2 |

|---|---|

| Molecular Formula | C15H17N3O5 |

| Molecular Weight | 319.317 |

| IUPAC Name | N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |

| Standard InChI | InChI=1S/C15H17N3O5/c1-9-7-12(18-23-9)17-14(20)13(19)16-8-15(21,10-4-5-10)11-3-2-6-22-11/h2-3,6-7,10,21H,4-5,8H2,1H3,(H,16,19)(H,17,18,20) |

| Standard InChI Key | YGWBMLVYULOBBI-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NO1)NC(=O)C(=O)NCC(C2CC2)(C3=CC=CO3)O |

Introduction

N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic organic compound belonging to the class of oxalamides. Its unique molecular structure incorporates functional groups such as a furan ring, a cyclopropyl group, and an isoxazole moiety, which are known for their significant roles in medicinal chemistry and pharmacology.

Synthesis

The synthesis of N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide involves several key steps:

-

Starting Materials:

-

A furan derivative

-

Cyclopropane-containing reagents

-

Isoxazole intermediates

-

-

Reaction Steps:

-

Formation of the hydroxyethyl intermediate through alkylation.

-

Coupling of the oxalamide backbone with the isoxazole moiety.

-

-

Characterization:

-

Thin-Layer Chromatography (TLC) is used to monitor reaction progress.

-

The final product is confirmed using NMR and MS to verify molecular structure and purity.

-

Potential Applications

This compound has potential applications in medicinal chemistry due to its structural features:

-

Pharmacological Potential:

-

The furan ring and isoxazole group are often found in biologically active molecules, suggesting potential therapeutic uses.

-

-

Drug Design:

-

The combination of polar functional groups and hydrophobic moieties may allow it to interact with biological targets like enzymes or receptors.

-

-

Chemical Reactivity:

-

The compound may serve as a precursor for further modifications to optimize biological activity.

-

Analytical Data

The compound's structural confirmation relies on advanced analytical techniques:

| Technique | Purpose |

|---|---|

| 1H NMR | Identifies hydrogen environments in the molecule. |

| 13C NMR | Confirms carbon framework connectivity. |

| Mass Spectrometry (MS) | Determines molecular weight and fragmentation patterns. |

These methods ensure the synthesized product matches theoretical expectations.

Challenges and Limitations

While promising, there are some challenges associated with this compound:

-

Stability Issues:

-

The furan ring may undergo oxidation under certain conditions.

-

-

Synthetic Complexity:

-

Multi-step synthesis requires precise control over reaction conditions to achieve high yields.

-

-

Limited Data Availability:

-

Further experimental studies are required to explore its full pharmacological profile.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume